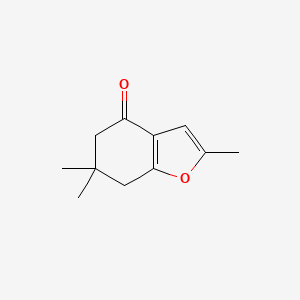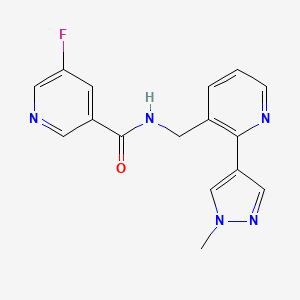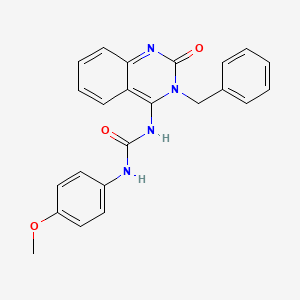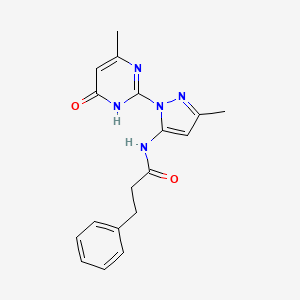![molecular formula C16H18FN3O2 B2673320 4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 929979-10-2](/img/structure/B2673320.png)
4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidine-2,4-diones . Pyrimidine-2,4-diones are characterized by a pyrimidine ring substituted with two carbonyl groups . They are known to be involved in DNA repair damage and have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of a novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 has been reported . The synthesis involves the reaction of sodium nitrite with 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1 H-pyrano[2,3-d]pyrimidine-6-carbonitrile in a mixture of HCl and acetic acid .
Scientific Research Applications
Inhibitory Activity
The chemical compound under investigation has been explored for its inhibitory activity, particularly as a human neutrophil elastase (HNE) inhibitor. This application is significant in the treatment of diseases or conditions involving HNE activity, suggesting potential therapeutic uses in conditions such as inflammation and pulmonary diseases. The efficacy of this compound, among others, was tested through fluorescent peptide substrate assays, indicating its potential for topical pulmonary application via inhalation Annotated Patent Selections, 2009.
Structural Investigation
Structural investigations of related pyrrolopyrimidine derivatives have provided insights into their chemical behavior and interactions. For example, X-ray crystal structure determinations of closely related compounds showed the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds Wolska & Herold, 2000.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-9(2)7-20-8-12-13(15(20)21)14(19-16(22)18-12)10-4-3-5-11(17)6-10/h3-6,9,14H,7-8H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOULVAMBFDLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one](/img/structure/B2673239.png)


![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2673243.png)
![1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2673244.png)


![4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2673252.png)
![N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2673253.png)
![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)

![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2673260.png)
